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Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in

regulating the stability and function of numerous proteins involved in key cellular processes,

including DNA damage repair, cell cycle progression, and apoptosis.[1][2][3] Its dysregulation

has been implicated in various diseases, most notably cancer, making it an attractive

therapeutic target.[1][4] FT671 is a potent and selective non-covalent inhibitor of USP7.[2][5] It

binds to the catalytic domain of USP7, sterically hindering the binding of ubiquitin and thereby

inhibiting its deubiquitinase activity.[1] This inhibition leads to the degradation of USP7

substrates, such as MDM2, and the subsequent stabilization and activation of the tumor

suppressor p53.[4][6]

These application notes provide a detailed protocol for the immunoprecipitation of endogenous

USP7 from cell lysates following treatment with FT671. This procedure allows for the

investigation of how FT671 affects USP7's interaction with its substrates and binding partners.
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Parameter Value Target Domain Cell Lines Reference

Kd
65 nM (s.e.m.

range: 45-92 nM)

USP7 Catalytic

Domain

(residues 208-

560)

N/A [6][7]

IC50
52 nM (s.e.m.

range: 29-94 nM)

USP7 Catalytic

Domain

(residues 208-

560)

N/A [6][7]

IC50 69 nM

USP7 C-

terminus

(residues 208-

1102)

N/A [7]

Table 2: Cellular Effects of FT671 Treatment

Cell Line
Treatment
Conditions

Observed Effect Reference

HCT116 10 µM FT671 for 24h

Increased p53 protein

levels; Induction of

p53 target genes

(BBC3/PUMA,

CDKN1A/p21,

RPS27L, MDM2)

[6][8]

U2OS FT671 treatment (20h)
Increased p53 protein

levels
[6][8]

IMR-32

(neuroblastoma)
FT671 treatment

Degradation of N-Myc;

Upregulation of p53
[4][6]

MM.1S (multiple

myeloma)
FT671 treatment

Stabilization of p53;

Increased MDM2

ubiquitination

[4][5]
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Signaling Pathway and Experimental Workflow
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Caption: USP7-p53 signaling pathway and the effect of FT671.
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1. Cell Culture and Treatment
(e.g., HCT116 cells + FT671 or DMSO)

2. Cell Lysis
(RIPA buffer with protease/phosphatase inhibitors)

3. Immunoprecipitation
(Anti-USP7 antibody + Protein A/G beads)

4. Washing
(Remove non-specific binding)

5. Elution
(Boil in SDS sample buffer)

6. SDS-PAGE and Western Blotting
(Probe for USP7, MDM2, p53, etc.)

Click to download full resolution via product page

Caption: Experimental workflow for USP7 immunoprecipitation.

Experimental Protocols
Protocol 1: Cell Culture and Treatment with FT671

Cell Culture: Culture human colorectal carcinoma (HCT116) or osteosarcoma (U2OS) cells

in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5%

CO2.

Seeding: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of the

experiment.
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FT671 Preparation: Prepare a stock solution of FT671 in DMSO.[5]

Treatment: Treat the cells with the desired concentration of FT671 (e.g., 1-10 µM) or an

equivalent volume of DMSO as a vehicle control. Incubate for the desired time period (e.g.,

4-24 hours).[8]

Protocol 2: Immunoprecipitation of USP7
Materials:

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS)

Protease and phosphatase inhibitor cocktails

Anti-USP7 antibody (validated for immunoprecipitation)

Protein A or Protein G magnetic beads

Wash Buffer (e.g., PBS with 0.1% Tween-20)

Elution Buffer (1x SDS-PAGE sample loading buffer)

Microcentrifuge tubes

Rotating platform

Procedure:

Cell Lysis:

After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold

PBS.[9]

Add 1 mL of ice-cold lysis buffer containing freshly added protease and phosphatase

inhibitors to each dish.[9][10]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
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Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Protein Quantification:

Determine the protein concentration of the clarified lysate using a protein assay (e.g., BCA

assay).[9]

Normalize the protein concentration of all samples with lysis buffer.

Pre-clearing (Optional but Recommended):

To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of

protein lysate.

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

Immunoprecipitation:

To the pre-cleared lysate, add the appropriate amount of anti-USP7 antibody (refer to the

manufacturer's datasheet for the recommended concentration).

Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to

USP7.

Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate on a rotator for an additional 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads three to five times with 1 mL of cold wash buffer.[11] Between each wash,

gently resuspend the beads and then pellet them.

Elution:

After the final wash, remove all residual wash buffer.

Add 50 µL of 1x SDS-PAGE sample loading buffer to the beads.[11]

Vortex briefly and heat the samples at 95-100°C for 10 minutes to elute the protein

complexes from the beads and denature the proteins.[9][11]

Centrifuge the tubes at 10,000 x g for 5 minutes and collect the supernatant, which

contains the immunoprecipitated proteins.[11]

Protocol 3: Western Blot Analysis
SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel. Include a lane with

the input lysate (a small fraction of the total lysate before immunoprecipitation) as a positive

control.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP7,

MDM2, p53, or other proteins of interest overnight at 4°C on a shaker. Dilute the antibodies

in blocking buffer according to the manufacturer's recommendations.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.[11]

Washing: Wash the membrane three to five times for 10 minutes each with TBST.[11]
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Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system.[11]

Expected Outcomes and Interpretation
Input Lanes: Western blotting of the input lysates should confirm the presence of USP7,

MDM2, and p53 in the cell extracts before immunoprecipitation. Treatment with FT671 is

expected to increase the levels of p53.[6]

Immunoprecipitation Lanes:

USP7: A strong band for USP7 should be detected in the lanes corresponding to the anti-

USP7 immunoprecipitation, confirming the successful pulldown of the protein.

MDM2 and other substrates: In the control (DMSO-treated) sample, co-

immunoprecipitation of MDM2 with USP7 may be observed, indicating their interaction. In

the FT671-treated sample, the amount of MDM2 co-immunoprecipitated with USP7 may

be altered, providing insights into how the inhibitor affects this interaction. FT671 treatment

has been shown to lead to the degradation of MDM2.[6]

p53: Under normal conditions, the interaction between USP7 and p53 might be transient

or less abundant. Changes in the co-immunoprecipitation of p53 with USP7 in the

presence of FT671 can be investigated.

By following these protocols, researchers can effectively immunoprecipitate USP7 in the

presence of the inhibitor FT671 and analyze its impact on protein-protein interactions, thereby

elucidating the molecular mechanisms underlying the therapeutic potential of USP7 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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